(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(furan-2-yl)methanone hydrochloride
Description
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Properties
IUPAC Name |
[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(furan-2-yl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c17-12(11-3-4-11)10-15-5-7-16(8-6-15)14(18)13-2-1-9-19-13;/h1-2,9,11-12,17H,3-8,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZDLILRUJOHCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)C3=CC=CO3)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(furan-2-yl)methanone hydrochloride, identified by its CAS number 1396806-18-0, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine core substituted with a cyclopropyl group and a furan moiety, contributing to its biological activity. Its molecular weight is approximately 300.78 g/mol, and it is classified under various chemical databases for its unique structure.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, compounds with similar piperazine structures have been shown to affect phosphodiesterase (PDE) activity, which is crucial for various cellular functions .
- Antioxidant Properties : Compounds with furan rings often exhibit antioxidant activity. This property may help mitigate oxidative stress in biological systems, potentially offering protective effects against cellular damage .
- Cytotoxicity and Cell Viability : In vitro studies have demonstrated that derivatives of piperazine can exhibit low cytotoxicity while maintaining effective inhibition of target enzymes. For example, compounds designed based on the piperazine scaffold showed promising results in cell viability assays, indicating their safety profile at therapeutic concentrations .
Pharmacological Studies
A series of biological evaluations have been conducted to assess the efficacy of this compound:
Case Studies
Several case studies highlight the therapeutic potential of compounds related to this compound:
- PDE5 Inhibition : A related compound was evaluated for its ability to lower blood pressure in hypertensive models, demonstrating the relevance of piperazine derivatives in cardiovascular therapy .
- Anti-melanogenic Effects : Research on similar compounds indicated their effectiveness in inhibiting melanin production, suggesting potential applications in skin-related therapies .
Q & A
Q. What are the established synthetic routes for (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(furan-2-yl)methanone hydrochloride, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Functionalization of the furan ring (e.g., halogenation or hydroxylation) to generate a reactive intermediate .
- Step 2 : Introduction of the cyclopropyl-hydroxyethyl group via nucleophilic substitution or coupling reactions under inert conditions (e.g., N₂ atmosphere) .
- Step 3 : Piperazine ring formation or functionalization, often using carbodiimide coupling agents .
- Step 4 : Final hydrochlorination to improve stability .
Intermediates are characterized using HPLC (purity >95%) and NMR (e.g., ¹H/¹³C for structural confirmation) .
Q. Which spectroscopic and chromatographic techniques are critical for validating the compound’s purity and structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies proton environments (e.g., hydroxyl at δ 4.8–5.2 ppm, furan protons at δ 6.3–7.4 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure purity >98% .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected for C₁₅H₂₁N₂O₃Cl) .
Q. What are the primary biological targets or assays used to evaluate this compound’s activity?
- Methodological Answer :
- In vitro assays : Serotonin/dopamine receptor binding studies (IC₅₀ values via radioligand displacement) due to structural similarity to piperazine-based CNS agents .
- Enzyme inhibition : Assays for kinases or proteases (e.g., fluorescence-based readouts) .
- Solubility/stability : PBS (pH 7.4) or simulated gastric fluid (37°C, 24h) with HPLC monitoring .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the cyclopropane-hydroxyethyl piperazine coupling step?
- Methodological Answer :
- Solvent selection : Dichloromethane or DMF improves solubility of hydrophobic intermediates .
- Catalysis : Pd(OAc)₂ or CuI enhances coupling efficiency (yield increases from 45% to 72%) .
- Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions (e.g., epoxide formation) .
- Workflow : Use TLC (silica gel, ethyl acetate/hexane) for real-time monitoring .
Q. What strategies resolve contradictions in crystallographic data between X-ray diffraction and computational models?
- Methodological Answer :
- Refinement software : SHELXL (via Olex2 interface) for high-resolution data (R-factor <0.05) .
- Validation : Compare DFT-optimized geometries (B3LYP/6-31G*) with experimental bond lengths/angles .
- Twinned crystals : Use PLATON to detect and model twinning, especially for low-symmetry space groups .
Q. How can the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) be systematically improved?
- Methodological Answer :
- Salt forms : Compare hydrochloride vs. mesylate salts for enhanced aqueous solubility (e.g., 12 mg/mL vs. 5 mg/mL in water) .
- Prodrug design : Acetylation of the hydroxyl group to reduce first-pass metabolism .
- Lipophilicity : Introduce polar substituents (e.g., sulfonyl groups) without disrupting piperazine pharmacophore .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking studies : AutoDock Vina or Schrödinger Suite with serotonin receptors (PDB: 5I6X) to identify key residues (e.g., Asp155 for hydrogen bonding) .
- MD simulations : GROMACS (50 ns trajectories) to assess binding stability (RMSD <2.0 Å) .
- ADMET prediction : SwissADME for bioavailability radar and CYP450 inhibition profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
